1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms, and is characterized by the presence of a 4-methylphenyl group and a propan-2-yloxypropyl chain. The compound's structure suggests potential applications in medicinal chemistry due to the pharmacological properties associated with triazole derivatives.
The compound can be synthesized through various chemical reactions and methodologies, primarily involving the formation of triazole rings and the introduction of functional groups. Sources indicate that this compound has been studied for its biological activity and potential therapeutic applications, particularly in relation to enzyme inhibition and other medicinal properties.
1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide can be classified under the following categories:
The synthesis of 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic route but generally involve careful control of reaction temperatures and times to optimize yields.
The molecular formula for 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of approximately .
Property | Value |
---|---|
Molecular Formula | C15H19N5O2 |
Molecular Weight | 319.35 g/mol |
IUPAC Name | 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide |
InChI Key | UVCPBOQFTSVYPI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |
The structural representation shows that the compound contains a triazole ring fused with a carboxamide group and substituted with a phenyl ring and an ether side chain.
1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The outcomes depend significantly on reaction conditions such as temperature and solvent choice.
The mechanism of action for 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is not fully elucidated but is thought to involve interactions at the molecular level with specific biological targets:
Experimental data suggest that modifications to the triazole ring or substituents can significantly influence biological activity.
The physical properties of 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
The applications of 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide are primarily in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4